Rehmapicroside

Vue d'ensemble

Description

Rehmapicroside is a natural compound isolated from the roots of the plant Rehmannia glutinosa. It belongs to the class of iridoid glycosides and has been studied for its various biological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rehmapicroside is typically extracted from the dried roots of Rehmannia glutinosa. The roots are cut into small pieces and refluxed with ethanol. The extraction process is repeated multiple times to ensure maximum yield. The combined extracts are then concentrated and treated under reduced pressure to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows a similar extraction process but on a larger scale. The dried roots are processed in large extraction tanks with ethanol, and the extracts are concentrated using industrial evaporators. The final product is purified through crystallization or chromatography techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: Rehmapicroside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Substitution reactions often involve nucleophiles like hydroxylamine or hydrazine under mild conditions

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Case Studies

A notable study demonstrated that rehmapicroside significantly improved neurological function and reduced infarct size in rat models subjected to middle cerebral artery occlusion (MCAO). The treatment resulted in better outcomes compared to control groups, highlighting its potential as a therapeutic agent for ischemic stroke .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Zhang et al. (2020) | Rat MCAO model | 10 mg/kg | Reduced infarct size and improved neurological scores |

| Wu et al. (2022) | PC12 cells under OGD/RO | 50 μM | Increased cell viability and reduced apoptosis |

Cardiovascular Applications

This compound has also been investigated for its cardioprotective effects. Its ability to mitigate oxidative stress is crucial in protecting cardiac tissues from ischemic damage. Studies suggest that it may enhance cardiac function by improving mitochondrial health and reducing apoptosis in cardiac cells during ischemic conditions .

Traditional Medicine Context

In traditional Chinese medicine, this compound is recognized for its role in enhancing overall health and treating various ailments. Its incorporation into herbal formulations aims to leverage its antioxidant properties alongside other beneficial compounds found in traditional remedies .

Mécanisme D'action

Rehmapicroside exerts its effects through several molecular targets and pathways:

Neuroprotection: It inhibits peroxynitrite-mediated mitophagy activation, reducing oxidative stress and mitochondrial damage in neurons. .

Anti-inflammatory: this compound decreases the expression of pro-inflammatory cytokines and enzymes such as NADPH oxidases and inducible nitric oxide synthase. .

Anti-tumor: It induces apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bcl-2 and Bax.

Comparaison Avec Des Composés Similaires

Rehmapicroside is unique among iridoid glycosides due to its specific structure and biological activities. Similar compounds include:

Rehmaionosides A, B, and C: These are also isolated from Rehmannia glutinosa and share similar neuroprotective and anti-inflammatory properties.

Aucubin: An iridoid glycoside with anti-inflammatory and hepatoprotective properties.

This compound stands out due to its potent neuroprotective effects and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic applications .

Activité Biologique

Rehmapicroside, a compound derived from Rehmannia glutinosa, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Profile

This compound is classified chemically as a glycoside with the formula and a molecular weight of 346.37 g/mol. It is one of the key bioactive constituents found in Rehmannia glutinosa, which is traditionally used in Chinese medicine for various ailments.

Pharmacological Properties

Recent studies have highlighted several significant biological activities of this compound:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, which help in mitigating oxidative stress by scavenging free radicals. This action is crucial in preventing cellular damage and aging-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Effects : Studies have shown that this compound can protect neuronal cells from ischemic damage by regulating apoptotic pathways. Specifically, it upregulates Bcl-2 (anti-apoptotic) and downregulates Bax (pro-apoptotic) proteins, contributing to cell survival during ischemic events .

- Metabolic Regulation : this compound has been found to improve glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes and metabolic syndrome .

The biological activities of this compound are mediated through various mechanisms:

- Regulation of Signaling Pathways : this compound influences multiple signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and metabolism.

- Gene Expression Modulation : It affects the expression levels of genes involved in inflammation and apoptosis, enhancing its protective effects on tissues.

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound has a strong binding affinity to key protein targets involved in metabolic and inflammatory processes .

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- A study involving patients with ischemic stroke demonstrated that administration of this compound significantly improved neurological function and reduced infarct size compared to control groups .

- Another case study focused on patients with type 2 diabetes showed that those receiving this compound supplementation exhibited improved glycemic control and reduced inflammatory markers over a 12-week period .

Comparative Table of Biological Activities

| Activity Type | Effectiveness Level | Mechanism Involved |

|---|---|---|

| Antioxidant | High | Free radical scavenging |

| Anti-inflammatory | Moderate to High | Inhibition of cytokine production |

| Neuroprotective | High | Regulation of apoptotic proteins |

| Metabolic Regulation | Moderate | Improvement in insulin sensitivity |

Propriétés

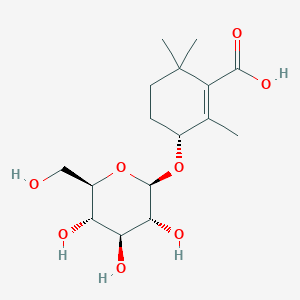

IUPAC Name |

(3R)-2,6,6-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O8/c1-7-8(4-5-16(2,3)10(7)14(21)22)23-15-13(20)12(19)11(18)9(6-17)24-15/h8-9,11-13,15,17-20H,4-6H2,1-3H3,(H,21,22)/t8-,9-,11-,12+,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYUWPGZACWPPQ-QLDIZCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1OC2C(C(C(C(O2)CO)O)O)O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.